molecular formula C16H19NO2 B10849436 Isoelaeocarpine

Isoelaeocarpine

Cat. No.: B10849436
M. Wt: 257.33 g/mol
InChI Key: DXTYYNIKCKARPP-OSAQELSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoelaeocarpine is an indolizidine alkaloid derived from plants of the Elaeocarpus genus. These plants are known for producing a variety of novel alkaloids, including this compound, which is characterized by a 6/6/6/5 tetracyclic ring system. This compound has garnered interest due to its potential pharmacological activities, particularly its ability to bind to the human δ-opioid receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of isoelaeocarpine involves a modular and divergent approach. The synthesis begins with the rapid construction of the tetrahydrobenzopyran-4-one framework through an aldol/dehydration/oxa-Michael process. This sets all carbons and functional groups ready for the core construction. A key NbCl5-mediated intramolecular Mannich reaction is used to build the C ring and secure both stereoisomers existing in these natural products. Finally, diversification is achieved through the intermediacy of thioamide, with the side chain installed by an Eschenmoser sulfide contraction/reduction sequence .

Industrial Production Methods: The modular approach allows for the efficient synthesis of this compound and related compounds from commercially available materials .

Chemical Reactions Analysis

Types of Reactions: Isoelaeocarpine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isoelaeocarpine has several scientific research applications, including:

Mechanism of Action

Isoelaeocarpine exerts its effects primarily through its interaction with the human δ-opioid receptor. This interaction is of great interest in analgesic drug discovery, as it may provide pain relief with minimized side effects. The molecular targets and pathways involved include the modulation of opioid receptors, which play a crucial role in pain perception and modulation .

Comparison with Similar Compounds

    Elaeocarpine: Another indolizidine alkaloid with a similar tetracyclic ring system.

    Oxoelaeocarpine: An oxidized form of elaeocarpine.

    Oxoisoelaeocarpine: An oxidized form of this compound.

Uniqueness: this compound is unique due to its specific stereochemistry and its ability to bind selectively to the human δ-opioid receptor. This selectivity makes it a valuable compound for research in analgesic drug discovery, as it may offer pain relief with fewer side effects compared to other opioid receptor agonists .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(6aS,12aR,12bR)-11-methyl-1,2,3,5,6,6a,12a,12b-octahydrochromeno[2,3-g]indolizin-12-one

InChI

InChI=1S/C16H19NO2/c1-10-4-2-6-12-14(10)16(18)15-11-5-3-8-17(11)9-7-13(15)19-12/h2,4,6,11,13,15H,3,5,7-9H2,1H3/t11-,13+,15-/m1/s1

InChI Key

DXTYYNIKCKARPP-OSAQELSMSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)O[C@H]3CCN4CCC[C@@H]4[C@H]3C2=O

Canonical SMILES

CC1=C2C(=CC=C1)OC3CCN4CCCC4C3C2=O

Origin of Product

United States

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